
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Benzene Derivatives: The process begins with the preparation of 4-fluorophenyl derivatives.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structure and properties. Similar compounds include:
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
These compounds differ in the nature of the substituent on the phenyl ring, which can affect their reactivity and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIZOONJWEKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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